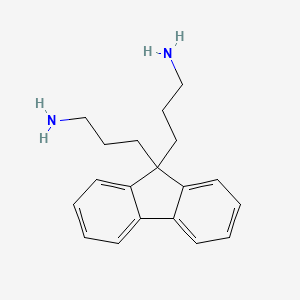

Fluorene-9,9-(bis)propylamine

Vue d'ensemble

Description

Fluorene-9,9-(bis)propylamine is a chemical compound . It has a molecular formula of C19H24N2 and a molecular weight of 280.4 g/mol.

Synthesis Analysis

The synthesis of similar compounds, such as 9,9-bis(4-hydroxyphenyl)fluorene, has been achieved through the use of bifunctional ionic liquids (BFILs) containing sulfonic acid and sulfhydryl groups . These BFILs were synthesized and characterized by NMR and MS. The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined by Ellman’s method .Molecular Structure Analysis

While specific structural analysis for this compound is not available, similar compounds have been studied. For instance, the structure of 9,9-bis(4-hydroxyphenyl)fluorene was characterized by NMR and MS .Chemical Reactions Analysis

The catalytic properties of BFILs in the condensation reaction of 9-fluorenone and phenol were studied. BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .Applications De Recherche Scientifique

1. Solar Cell Technology

Fluorene-9,9-(bis)propylamine derivatives have shown significant potential in solar cell technology. For instance, small molecules based on 9,9-bis(4-diphenylaminophenyl)fluorene, functionalized with triphenylamine moieties, have been developed as dopant-free hole transporting materials in planar inverted perovskite solar cells. This development has led to power conversion efficiencies of up to 17.1% with enhanced stability (Pham et al., 2019).

2. Photophysical Properties

The linear and two-photon photophysical properties of symmetrical diphenylaminofluorene-based materials have been extensively studied. These materials, including 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene, have demonstrated significant two-photon absorption spectra, making them useful in applications like photodynamic therapy and imaging (Belfield et al., 2004).

3. Memory Devices

Polyfluorene-based copolymers containing electron-rich triphenylamine and electron-poor 9,9-bis(3,4-bis(3,4-dicyanophenoxy)phenyl) side chains have been synthesized for use in write-once-read-many-times (WORM) memory devices. These materials exhibit strong photoluminescence and stable memory characteristics, suitable for permanent storage of digital images (Zhuang et al., 2010).

4. Polymer Chemistry

Novel polyimides derived from fluorene structures, such as 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene), have been synthesized. These polyimides exhibit excellent organosolubility, optical transparency, and thermal stability, making them valuable for applications in electronics and optoelectronics (Zhang et al., 2010).

5. Organic Light Emitting Diodes (OLEDs)

Fluorene-based oligomers have been developed to improve the thermal stability of hole-transport materials in OLEDs. These oligomers, synthesized using 9,9-dialkyl-functionalized fluorenes, provide high glass-transition temperatures and enhanced stability in OLED applications (Kimura et al., 2007).

6. Functional Materials Research

Research into fluorene structures has uncovered their wide application in functional materials. This includes their use in photosensitive materials, OLEDs, pharmaceuticals, and as monomers in polymers, demonstrating their versatility in various scientific fields (Wang Ji-ping, 2011).

7. Electroluminescent Materials

Novel electroluminescent conjugated polyelectrolytes based on polyfluorene have been synthesized, showing potential in device fabrication due to their high external quantum efficiencies and solubility in polar solvents. Such materials are promising for applications in light-emitting diodes and displays (Huang et al., 2004).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[9-(3-aminopropyl)fluoren-9-yl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c20-13-5-11-19(12-6-14-21)17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10H,5-6,11-14,20-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREZIWUCYDRMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCN)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178815 | |

| Record name | Fluorene-9,9-(bis)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2409-19-0 | |

| Record name | Fluorene-9,9-(bis)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorene-9,9-(bis)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

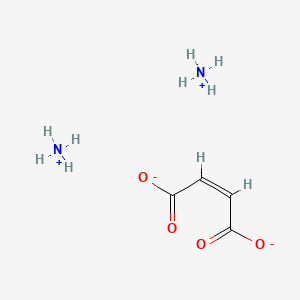

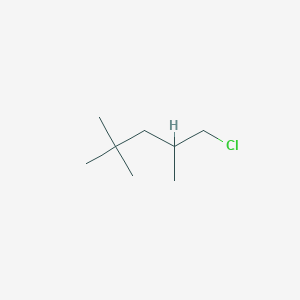

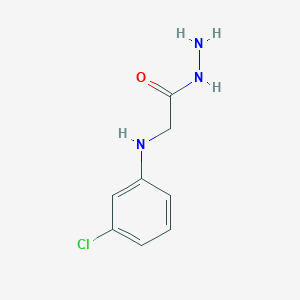

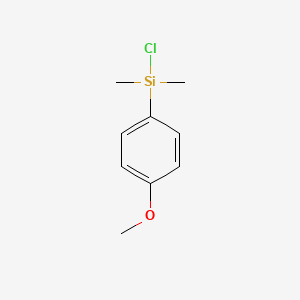

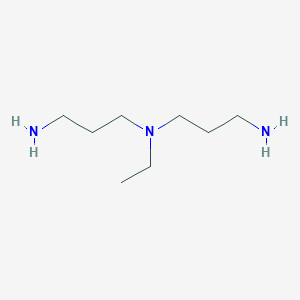

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

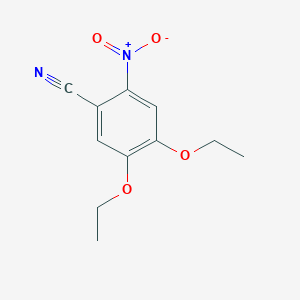

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050091.png)